

Ganoderic acid C molecular formula and weight.

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Compound of Interest

Compound Name: *Ganoderenicacidc*

Cat. No.: *B10820608*

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Technical Monograph: Ganoderic Acid C Physicochemical Identity, Biosynthetic Logic, and Therapeutic Mechanisms^{[1][2][3]}

Executive Summary

Ganoderic Acid C (GAC), often cataloged as Ganoderic Acid C1 in modern chemical libraries to distinguish it from structural isomers, is a highly oxygenated lanostane-type triterpenoid isolated from *Ganoderma lucidum*.^{[1][2][3][4][5]} Unlike its counterparts (e.g., Ganoderic Acid A or B), GAC is characterized by a specific oxidation pattern—typically a 3,11,15,23-tetraoxo-7-hydroxy motif—that confers distinct lipophilicity and binding affinities for molecular targets such as histamine receptors and NF-κB signaling proteins.^{[1][2][3]} This guide provides a definitive technical analysis of GAC, resolving nomenclature ambiguities and detailing reproducible protocols for its isolation and study.

Physicochemical Profile & Molecular Identity^{[4][6][7]} ^[8]

The precise identification of Ganoderic Acid C is critical due to the prevalence of structural isomers (e.g., Ganoderenic Acid C, Ganoderic Acid C2) in *Ganoderma* species.^{[1][3]} The data

below refers to the canonical Ganoderic Acid C (C1).[\[1\]\[6\]\[3\]\[5\]\[7\]\[8\]](#)

Core Chemical Data[\[1\]\[2\]\[4\]](#)

Parameter	Technical Specification
Common Name	Ganoderic Acid C (Synonym: Ganoderic Acid C1)
CAS Registry Number	95311-97-0
IUPAC Name	(7 β ,25R)-7-hydroxy-3,11,15,23-tetraoxo-lanost-8-en-26-oic acid
Molecular Formula	C H O
Molecular Weight	514.65 g/mol
Physical State	White to pale yellow crystalline powder
Solubility	Soluble in DMSO, Methanol, Ethanol; Insoluble in Water
UV	~253-254 nm (Methanol)

Structural Logic

The molecule is built on a tetracyclic lanostane skeleton.[\[3\]](#) Its biological potency stems from the high degree of oxidation:

- C-3, C-11, C-15, C-23 Ketones: These carbonyl groups create a rigid, polar surface area, influencing interaction with viral proteases (e.g., HIV-1 protease) and inflammatory mediators.[\[1\]\[2\]\[3\]\[5\]](#)
- C-26 Carboxylic Acid: Provides the acidic character and solubility properties utilized in extraction (e.g., alkaline solubility).[\[1\]\[2\]\[3\]\[5\]](#)

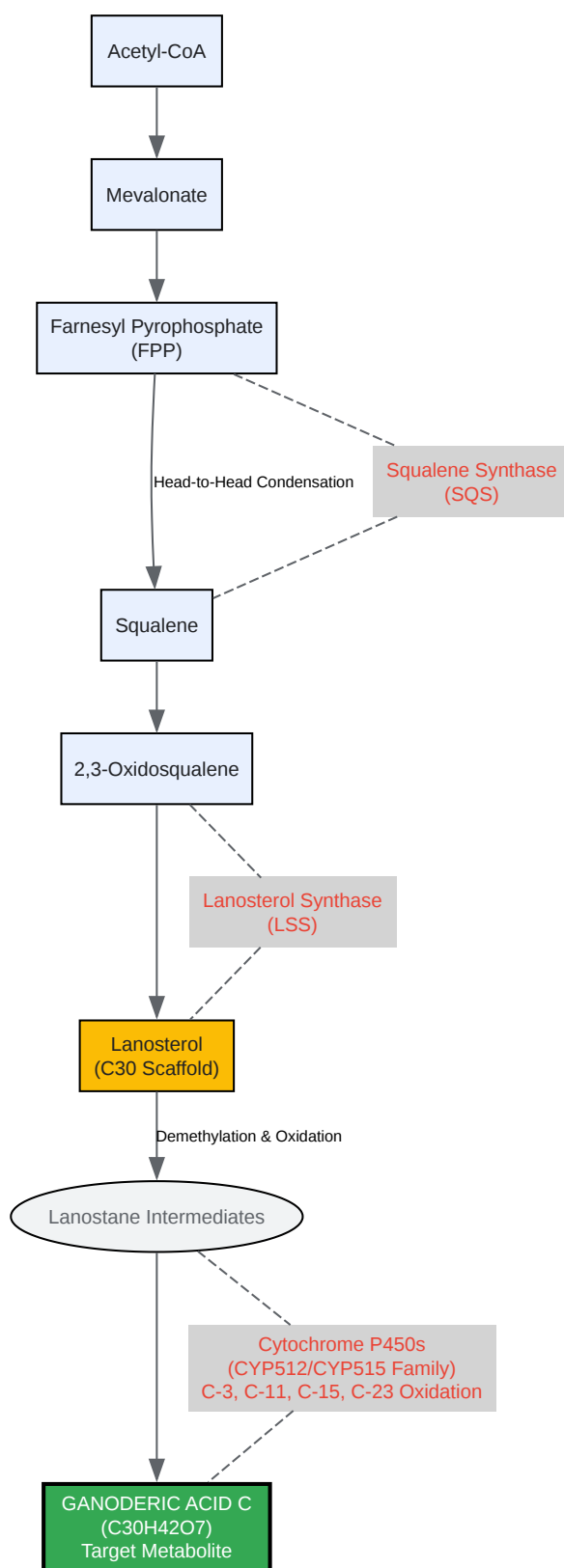
- C-7 Hydroxyl: A critical hydrogen-bond donor site.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)

Biosynthetic Origin

Ganoderic Acid C is a product of the Mevalonate (MVA) Pathway, diverging from primary sterol synthesis at Lanosterol.[\[3\]](#)[\[5\]](#) The transformation involves cyclization of squalene followed by a series of regio-selective oxidations catalyzed by Cytochrome P450 monooxygenases (CYPs).
[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)

Pathway Visualization

The following diagram illustrates the metabolic flux from Acetyl-CoA to the specific triterpenoid scaffold of GAC.[\[2\]](#)[\[3\]](#)



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Figure 1: Biosynthetic pathway of Ganoderic Acid C from the Mevalonate precursor, highlighting key enzymatic oxidation steps.[1][2][3][5]

Extraction & Quantification Protocol

To ensure scientific integrity, the isolation of GAC requires a method that separates it from structurally similar congeners (e.g., Ganoderic Acids A, B, and D).[1]

Isolation Workflow

Principle: Acidic triterpenoids are extracted using polar organic solvents, followed by liquid-liquid partitioning to remove non-polar lipids and water-soluble polysaccharides.[1][2][3][5]

Step-by-Step Methodology:

- Biomass Prep: Dry *G. lucidum* fruiting bodies at 50°C and pulverize to <40 mesh.[2][3][5]
- Primary Extraction: Reflux with 95% Ethanol (1:20 w/v) for 2 hours (x3 cycles). Combine filtrates and evaporate to dryness under vacuum.
- Partitioning:
 - Suspend residue in water.[2][3]
 - Extract with Chloroform (removes low-polarity lipids).[1][2][3][5] Discard chloroform layer (or keep if analyzing neutral triterpenes).[1][2][3][5]
 - Adjust aqueous phase pH to 10 (using NaHCO₃).[1][2][3][5]
 - Extract with Ethyl Acetate (removes non-acidic impurities).[1][2][3][5] Discard organic layer.[2][3][5]
 - Acidification: Adjust aqueous phase pH to 3.0 (using 2M HCl).
 - Final Extraction: Extract with Chloroform or Ethyl Acetate.[2][3] The organic layer now contains the Acidic Triterpenoid Fraction (rich in GAC).[1][3][5]

- Purification: Subject the acidic fraction to Silica Gel Column Chromatography, eluting with a gradient of Chloroform:Methanol (starting 50:1 to 10:1).

HPLC-DAD Quantification

This protocol validates the presence of GAC (C1) specifically.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)

Parameter	Condition
Column	C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 250mm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Gradient	0-10 min: 30% B; 10-30 min: 30% 60% B; 30-50 min: 60% 100% B
Flow Rate	1.0 mL/min
Detection	UV at 254 nm (characteristic enone absorption)
Retention	GAC typically elutes before Ganoderic Acid A due to higher polarity (tetraoxo functionality). [1] [2] [3] [5]

Pharmacological Mechanisms

Ganoderic Acid C exhibits distinct bioactivity driven by its specific oxidation state.

Anti-Inflammatory & Anti-Asthmatic Activity

GAC is a potent inhibitor of histamine release and inflammatory signaling.[\[3\]](#)

- Mechanism: GAC inhibits the phosphorylation of NF-κB and suppresses the expression of TNF-
in macrophages.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[5\]](#)

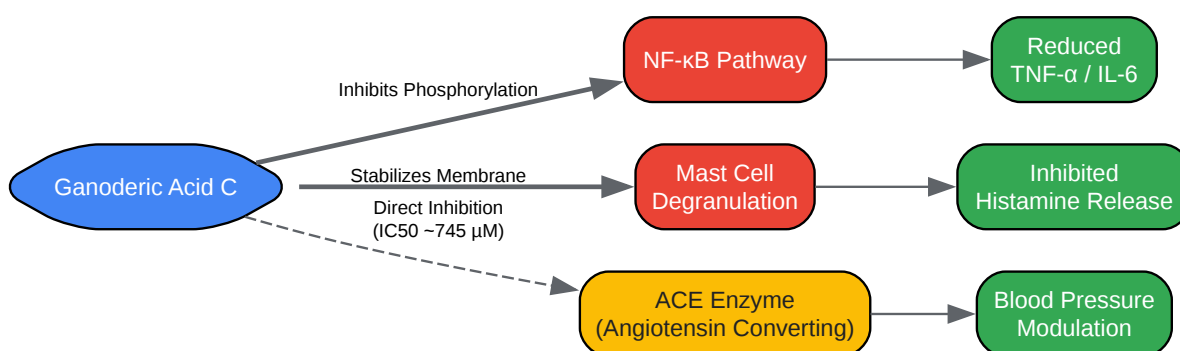
- Target: In mast cells, it stabilizes the membrane, preventing degranulation and histamine release, making it a candidate for anti-asthmatic therapies.[1][2]

Cytotoxicity (SAR)

Structure-Activity Relationship (SAR) studies indicate that the C-3 and C-15 ketone groups are vital for cytotoxicity against specific cancer lines.[1][2][3][5]

- Effect: Significant cytotoxicity against Lewis Lung Carcinoma (LLC) cells.[1][2][3][5]
- Selectivity: Shows lower toxicity towards normal cell lines compared to Meth-A sarcoma, suggesting a targeted apoptotic mechanism.[1][2][3]

Mechanism of Action Diagram



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Figure 2: Pharmacological interaction network of Ganoderic Acid C, highlighting its dual role in inflammation and allergy modulation.[1][2][3][5]

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